Target Engagement: Validated PDK1 Inhibitor with Defined Intellectual Property Origin
Unlike numerous uncharacterized thiazole building blocks, N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is explicitly cataloged as 'Thiazole carboxamide derivative 28', a PDK1 inhibitor. Its synonyms include patent-specific identifiers (PMID25684022-Compound-WO2012036974 23(41)), directly linking it to the patent family reviewed for PDK1 disruptors and modulators [1][2]. This provides a defined mechanism of action (PDK1 inhibition) not available for many commercially available, closely related analogs which lack disclosed biological targets.
| Evidence Dimension | Annotated Biological Target |
|---|---|
| Target Compound Data | PDK1 Inhibitor (annotated in DrugMap) |
| Comparator Or Baseline | Uncharacterized thiazole carboxamide analogs (e.g., CAS 953226-33-0, ethyl carbamate analog) with no publicly linked target. |
| Quantified Difference | Qualitative; presence of a defined, patent-linked target vs. absence of target information. |
| Conditions | Database annotation (DrugMap) based on patent literature (WO2012036974). |
Why This Matters
For procurement, a compound with a known, patent-linked biological target drastically reduces early-stage target identification risk and ensures research aligns with established intellectual property.
- [1] DrugMap. Details of the Drug: Thiazole carboxamide derivative 28. ID: DMGEIZV. Synonyms: PMID25684022-Compound-WO2012036974 23(41). View Source
- [2] P. A. Brough et al. PDK1 disruptors and modulators: a patent review. Expert Opinion on Therapeutic Patents, 2015. PMID: 25684022. View Source
